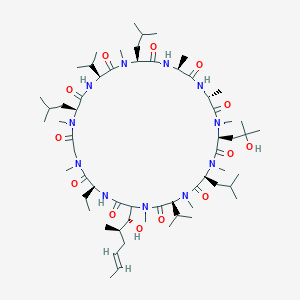
Dimethylammonium dimethyldithiocarbamate
Übersicht
Beschreibung
Dimethylammonium dimethyldithiocarbamate is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and functionalities that can help infer some aspects of dimethylammonium dimethyldithiocarbamate. For instance, the N,N-dimethyldithiocarbamate function is mentioned as part of a study on carbonium ions, which suggests that dimethylammonium dimethyldithiocarbamate may share some chemical behavior with the compounds studied .
Synthesis Analysis
The synthesis of related compounds such as S-methyl alkyl- and dialkylcarbamothioates is described using O,S-Dimethyl carbonodithioate as a reagent, which is a safer alternative to phosgene. The synthesis process can be carried out in a one-pot fashion without isolating intermediates, and the yields of the pure products are reported to be high, ranging from 85 to 98% . This information, while not directly about dimethylammonium dimethyldithiocarbamate, provides a context for the synthesis of similar compounds.
Molecular Structure Analysis
The molecular structure of dimethylammonium dimethyldithiocarbamate is not explicitly analyzed in the provided papers. However, the study of the reaction of sodium N,N-dimethyldithiocarbamate with 1,2-dichloroethane gives some insight into the behavior of the dithiocarbamate group in molecular interactions. The formation of a 2-dimethylamino-1,3-dithiolanylium ion indicates the potential for complex molecular structures involving the dimethyldithiocarbamate moiety .
Chemical Reactions Analysis
The chemical reactions involving N,N-dimethyldithiocarbamate functions show that neighboring-group participation can lead to the formation of complex ions such as the 2-dimethylamino-1,3-dithiolanylium ion. The reaction mechanism was found to be influenced by the solvent, with nonpolar aprotic solvents favoring the participation of the dithiocarbamate group . This suggests that dimethylammonium dimethyldithiocarbamate may also engage in reactions that are solvent-dependent.
Physical and Chemical Properties Analysis
While the physical and chemical properties of dimethylammonium dimethyldithiocarbamate are not directly reported, the properties of related compounds can be inferred. For example, the high yields and the ability to carry out reactions in a solvent-free system for the synthesis of S-methyl dialkylcarbamothioates suggest that these compounds have favorable reaction kinetics and may be stable under certain conditions . The solvent effect on the reaction of N,N-dimethyldithiocarbamate also indicates that the physical properties of the solvent can significantly influence the chemical behavior of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Dimethylammonium dimethyldithiocarbamate (DMDTC) is utilized in various synthesis processes. It serves as a reusable reaction medium in the synthesis of monoarylidene cyclopentanones, which are used as dipolarophiles in the cycloaddition reaction of an azomethine ylide for spiropyrrolidines synthesis using microwave methodology (Sridhar, Gunasundari, & Raghunathan, 2007). Additionally, it catalyzes the synthesis of monoarylidene and unsymmetrical diarylidene cycloalkanones in water and ethanol, offering an environmentally friendly approach to synthesizing pharmaceutically important unsymmetrical natural product analogs (Din & Rodrigues-Filho, 2016).
Vulcanization Accelerator
In the field of polymer science, DMDTC has been researched for its role in accelerating sulfur vulcanization in rubbers. It has been shown to display thermal stability and react with certain curatives without decomposition at vulcanization temperatures, making it a potential vulcanization accelerator (Shumane, Gradwell, & Mcgill, 2001).
Environmental Applications
DMDTC plays a role in environmental science, particularly in water treatment systems. It has been studied for the removal of N,N-dimethyldithiocarbamate in an anaerobic-anoxic-oxic activated sludge system, with biodegradation being the dominant mechanism for its removal, which can effectively prevent the formation of harmful byproducts during disinfection processes (Li, Cao, & Wang, 2014). Additionally, its ecotoxicity has been assessed in relation to heavy metal chelation and its impact on marine organisms, providing important insights for environmental risk assessments (Wang et al., 2020).
Resource Recovery
DMDTC has also been applied in the recovery of metals such as cobalt and nickel from industrial waste. It has been used in the extraction of these metals from the leach liquor of manganese-rich slag, demonstrating its potential in recycling low-grade metal resources (He et al., 2019).
Safety And Hazards
Dimethylammonium dimethyldithiocarbamate is known to cause skin irritation and serious eye irritation . It is also suspected of causing genetic defects . Safety precautions include washing hands and face thoroughly after handling, wearing protective gloves, eye protection, and avoiding skin contact .
Zukünftige Richtungen
While specific future directions for Dimethylammonium dimethyldithiocarbamate were not found, dithiocarbamates have wide applications in various fields such as accelerating vulcanization, acting as flotation agents, agriculture (pesticide), biology, materials science, medicine, organic synthesis, photo-stabilizing polymers, and protecting radiators . This suggests potential future research and applications in these areas.
Eigenschaften
IUPAC Name |
dimethylazanium;N,N-dimethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS2.C2H7N/c1-4(2)3(5)6;1-3-2/h1-2H3,(H,5,6);3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOFGKIRTCCNKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]C.CN(C)C(=S)[S-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020513 | |
| Record name | Dimethyldithiocarbamic acid, dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylammonium dimethyldithiocarbamate | |
CAS RN |
598-64-1 | |
| Record name | Carbamodithioic acid, N,N-dimethyl-, compd. with N-methylmethanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylamine dimethyldithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyldithiocarbamic acid, dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylammonium dimethyldithiocarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















